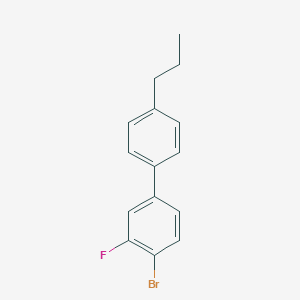

1-Bromo-2-fluoro-4-(4-propylphenyl)benzene

概要

説明

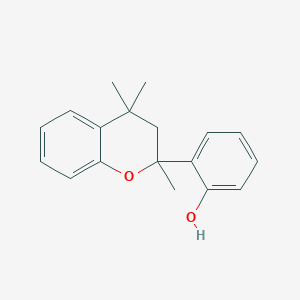

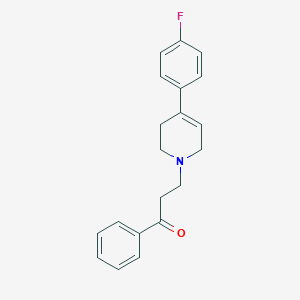

Pipoxolan Hydrochloride is a pharmaceutical compound known for its antispasmodic properties. It is used clinically to relieve smooth muscle spasms, particularly in conditions such as dysmenorrhea, renal colic, and vascular headaches . The compound has also shown potential in treating cerebrovascular diseases by inhibiting neuronal apoptosis and vascular smooth muscle cell migration .

準備方法

合成経路と反応条件: 1968年 。

工業生産方法: ピポキソラン塩酸塩の工業生産は、通常、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成を伴います。 このプロセスには、イソプロピルアルコールなどの溶媒の使用と、再結晶などの精製工程が含まれます .

化学反応の分析

反応の種類: ピポキソラン塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過酸化水素などの試薬を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの試薬を使用して実施することができます。

一般的な試薬と条件:

酸化: 酸性または塩基性媒体中の過酸化水素。

還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。

主な生成物:

酸化: 対応するケトンまたはカルボン酸の生成。

還元: アルコールまたはアミンの生成。

置換: 置換ピペリジン誘導体の生成.

4. 科学研究への応用

ピポキソラン塩酸塩は、広範囲にわたる科学研究に適用されています。

科学的研究の応用

Pipoxolan Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its effects on cellular processes such as apoptosis and cell migration.

Medicine: Potential therapeutic applications in treating cerebrovascular diseases, neurodegenerative disorders, and inflammatory conditions

作用機序

ピポキソラン塩酸塩は、複数の経路を調節することによってその効果を発揮します。

平滑筋弛緩: ホスホジエステラーゼを阻害し、サイクリックAMPレベルを維持し、平滑筋細胞へのカルシウムの流入を防ぎます.

類似化合物:

ドロタベリン塩酸塩: 平滑筋のけいれんを緩和するために使用される別の抗けいれん薬です。

パパベリン塩酸塩: 血管攣縮の治療や血流の改善に使用されます。

メベベリン塩酸塩: 過敏性腸症候群の治療によく使用されます.

独自性: ピポキソラン塩酸塩は、抗けいれん薬と神経保護薬の両方として二重の作用を持つため、ユニークです。

類似化合物との比較

Drotaverine Hydrochloride: Another antispasmodic agent used to relieve smooth muscle spasms.

Papaverine Hydrochloride: Used to treat vasospasms and improve blood flow.

Mebeverine Hydrochloride: Commonly used to treat irritable bowel syndrome.

Uniqueness: Pipoxolan Hydrochloride is unique due to its dual action as both an antispasmodic and a neuroprotective agent.

特性

IUPAC Name |

1-bromo-2-fluoro-4-(4-propylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrF/c1-2-3-11-4-6-12(7-5-11)13-8-9-14(16)15(17)10-13/h4-10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMGWDOHMFHCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601305 | |

| Record name | 4-Bromo-3-fluoro-4'-propyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149647-66-5 | |

| Record name | 4-Bromo-3-fluoro-4'-propyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl-D-Phe-D-Trp-Phe-D-Trp-Leu-psi[CH2NH]-Leu-NH2](/img/structure/B125699.png)